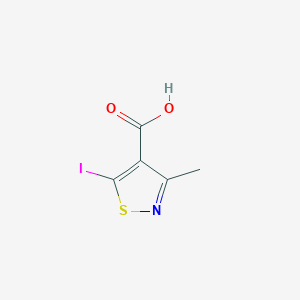

5-Iodo-3-methylisothiazole-4-carboxylic acid

Overview

Description

5-Iodo-3-methylisothiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4INO2S . It is used in various scientific research studies due to its unique properties.

Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylisothiazole-4-carboxylic acid consists of an isothiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . The isothiazole ring is substituted at the 3rd position by a methyl group, at the 4th position by a carboxylic acid group, and at the 5th position by an iodine atom .Scientific Research Applications

1. Ruthenium-Catalyzed Synthesis

Ruthenium-catalyzed synthesis involves the use of 5-amino-1,2,3-triazole-4-carboxylic acid for preparing biologically active compounds and peptidomimetics based on the triazole scaffold. This synthesis, though influenced by the Dimroth rearrangement, utilizes a protocol based on ruthenium-catalyzed cycloaddition, yielding protected versions of this triazole amino acid (Ferrini et al., 2015).

2. Corrosion Inhibition Studies

Triazole derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. These studies, involving electrochemical methods and weight loss measurements, demonstrate the significant inhibitory effects of these triazole derivatives (Lagrenée et al., 2002).

3. Potential in Drug Synthesis

The synthesis of 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide, which is analogous to EICAR, illustrates the potential of 5-iodo-3-methylisothiazole-4-carboxylic acid in drug discovery. This process exploits Pd(0)-catalyzed cross-coupling reactions and highlights its utility in organic synthesis and drug discovery (Ostrowski & Zeidler, 2008).

4. DNA Alteration Studies

Studies on the alteration of DNA by related compounds, such as 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, reveal significant insights into the interaction of these compounds with DNA, indicating their potential application in understanding DNA-related processes and possibly in therapeutic interventions (Mizuno & Decker, 1976).

5. Luminescence in Metal Complexes

Research on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives demonstrates the role of such compounds in luminescence. This includes the observation of an in situ solvothermal decarboxylation of the ligands, opening avenues in material science and chemistry (Zhao et al., 2014).

properties

IUPAC Name |

5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIWMXFCHBNILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methylisothiazole-4-carboxylic acid | |

CAS RN |

1383546-18-6 | |

| Record name | 5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2750865.png)

![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)

![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)

![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)

![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)